2-((2,3-Dibromopropyl)thio)-4,6-dimethylnicotinonitrile
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Overview
Description
2-((2,3-Dibromopropyl)thio)-4,6-dimethylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a dibromopropylthio group attached to a dimethylnicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2,3-Dibromopropyl)thio)-4,6-dimethylnicotinonitrile typically involves the reaction of 4,6-dimethylnicotinonitrile with 2,3-dibromopropylthiol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dimethylformamide or dimethyl sulfoxide and are conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
Substitution: The dibromopropyl group can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction processes.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-((2,3-Dibromopropyl)thio)-4,6-dimethylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((2,3-Dibromopropyl)thio)-4,6-dimethylnicotinonitrile involves its interaction with molecular targets through its functional groups. The dibromopropylthio group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The nitrile group can also participate in interactions with proteins and other biomolecules, influencing their function.
Comparison with Similar Compounds
- 2-((2,3-Dibromopropyl)thio)-4-methylnicotinonitrile
- 2-((2,3-Dibromopropyl)thio)-6-methylnicotinonitrile
- 2-((2,3-Dibromopropyl)thio)-4,6-dimethylpyridinonitrile
Comparison: Compared to its analogs, 2-((2,3-Dibromopropyl)thio)-4,6-dimethylnicotinonitrile is unique due to the presence of both methyl groups on the nicotinonitrile core, which can influence its reactivity and interaction with other molecules. This structural feature may enhance its stability and specificity in various applications.
Properties
IUPAC Name |
2-(2,3-dibromopropylsulfanyl)-4,6-dimethylpyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Br2N2S/c1-7-3-8(2)15-11(10(7)5-14)16-6-9(13)4-12/h3,9H,4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMNMLZEVOZHOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(CBr)Br)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Br2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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